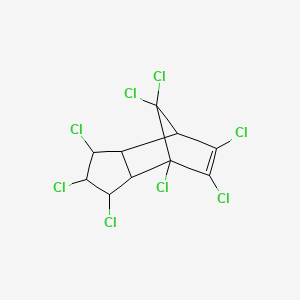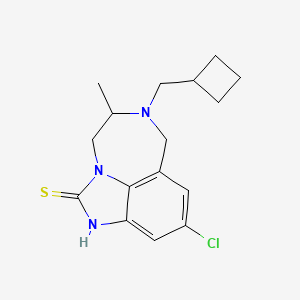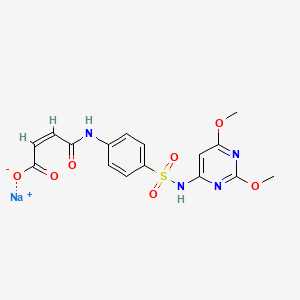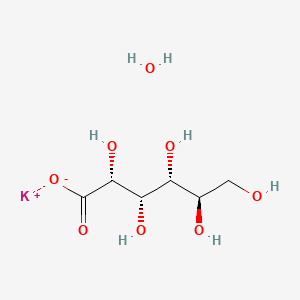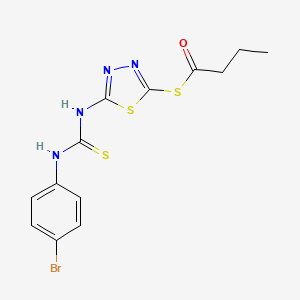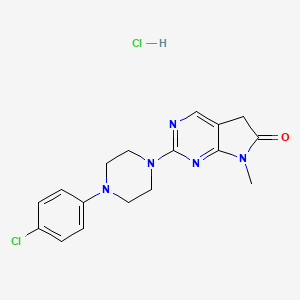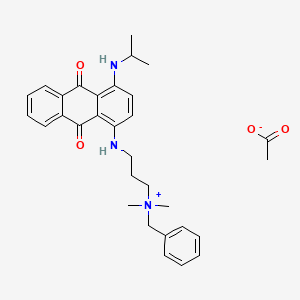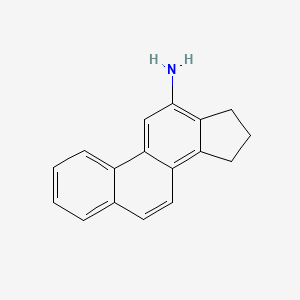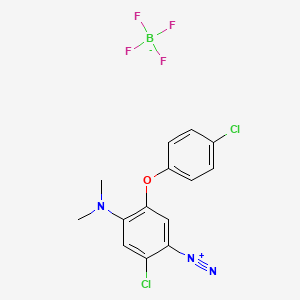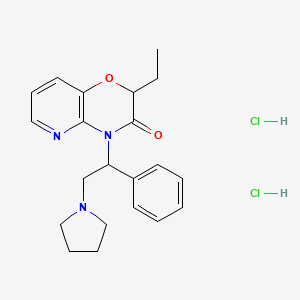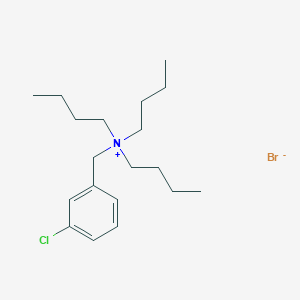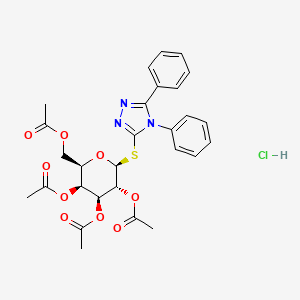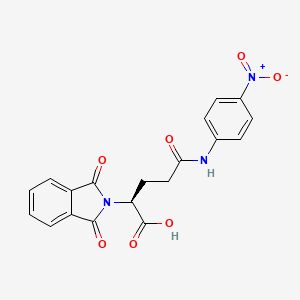
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- is an organic compound with a unique structure that includes a cyclopentenone ring, a hydroxyl group, a methylene group, and a piperidinyl group
Méthodes De Préparation
The synthesis of 2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with appropriate reagents to introduce the hydroxyl and methylene groups, followed by the addition of the piperidinyl group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form an alcohol.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methylene groups can participate in hydrogen bonding and other interactions with biological molecules, while the piperidinyl group can enhance its binding affinity and specificity. These interactions can modulate various biological processes and pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- can be compared with other similar compounds such as:
2-Cyclopenten-1-one, 2-hydroxy-: Lacks the methylene and piperidinyl groups, resulting in different chemical and biological properties.
2-Cyclopenten-1-one, 2-hydroxy-3-methyl-: Contains a methyl group instead of a methylene group, leading to variations in reactivity and applications.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-:
The uniqueness of 2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- lies in its specific combination of functional groups, which confer distinct properties and applications.
Propriétés
Numéro CAS |
72765-50-5 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-hydroxy-5-methylidene-3-piperidin-1-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H15NO2/c1-8-7-9(11(14)10(8)13)12-5-3-2-4-6-12/h14H,1-7H2 |
Clé InChI |
BQDAMYSDZKDALB-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(=C(C1=O)O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


